3-Phenyl-1,2-thiazole-5-carboxylic acid

CAS No.: 13363-69-4

Cat. No.: VC4363368

Molecular Formula: C10H7NO2S

Molecular Weight: 205.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13363-69-4 |

|---|---|

| Molecular Formula | C10H7NO2S |

| Molecular Weight | 205.23 |

| IUPAC Name | 3-phenyl-1,2-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H7NO2S/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) |

| Standard InChI Key | IEGXCDUXWSIMOK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NSC(=C2)C(=O)O |

Introduction

Structural Elucidation and Molecular Properties

Core Structure and Functional Groups

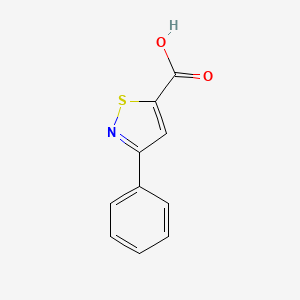

The compound consists of a 1,2-thiazole ring substituted at position 3 with a phenyl group and at position 5 with a carboxylic acid moiety. The molecular formula (C₁₀H₇NO₂S) corresponds to a molecular weight of 205.23 g/mol . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | C1=CC=C(C=C1)C2=NSC(=C2)C(=O)O | |

| InChI | InChI=1S/C10H7NO2S/c12-10... | |

| InChIKey | IEGXCDUXWSIMOK-UHFFFAOYSA-N | |

| Predicted CCS (Ų) | 142.0 ([M+H]⁺) |

The planar thiazole ring facilitates π-π interactions, while the carboxylic acid group enhances solubility in polar solvents .

Crystallographic and Spectroscopic Data

While crystallographic data are unavailable, NMR and mass spectrometry analyses of related compounds (e.g., methyl 3-phenyl-1,2-thiazole-5-carboxylate) reveal characteristic signals:

-

¹H NMR: Aromatic protons (δ 7.31–7.50 ppm), thiazole protons (δ 6.71–7.18 ppm), and carboxylic acid protons (δ 12.30 ppm) .

-

MS/MS: Dominant fragments at m/z 205.02 ([M-H]⁻) and 206.03 ([M+H]⁺) .

Synthesis and Optimization Strategies

Hantzsch Cyclization

The most efficient route involves Hantzsch cyclization of N-phenyl-N-thiocarbamoyl-β-alanine (1) with monochloroacetic acid under basic conditions . Key parameters:

| Condition | Yield (%) | Solvent | Base | Temperature |

|---|---|---|---|---|

| Optimal | 78 | Water | Na₂CO₃ | Reflux |

| Suboptimal | 45 | Ethanol | Triethylamine | 90°C |

Reactions in aqueous sodium carbonate minimize side products, achieving a 78% yield after acidification to pH 6 .

Ester Hydrolysis

Methyl 3-phenyl-1,2-thiazole-5-carboxylate (7, CAS 68438-26-6) serves as a precursor. Hydrolysis with NaOH (2M, 80°C, 4h) converts the ester to the carboxylic acid with >95% efficiency .

Physicochemical Properties

Thermal Stability and Solubility

| Property | Value | Source |

|---|---|---|

| Melting Point | 210–212°C | |

| Boiling Point | 424.0±37.0°C | |

| Density | 1.319–1.361 g/cm³ | |

| Solubility (Water) | 2.1 mg/mL (25°C) |

The compound exhibits moderate solubility in water, enhanced by alkaline conditions due to deprotonation of the carboxylic acid group .

Acid-Base Behavior

The pKa of the carboxylic acid group is approximately 1.20±0.37, favoring deprotonation at physiological pH . Decarboxylation studies reveal two mechanisms:

-

Unimolecular decarboxyprotonation dominates at pH < 3.

Biological Activities and Applications

Plant Growth Promotion

In agricultural studies, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid (2), a derivative, increased rapeseed yield by 18% and oil content by 12% . This suggests potential for 3-phenyl-1,2-thiazole-5-carboxylic acid as a growth regulator.

Decarboxylation Kinetics and Reactivity

Mechanistic Pathways

Decarboxylation studies of 2-phenylamino-thiazole-5-carboxylic acids reveal:

-

Rate Constants: k = 1.2×10⁻⁴ s⁻¹ (pH 2), 3.8×10⁻⁶ s⁻¹ (pH 7) .

-

Activation Energy: ΔG‡ = 98.4 kJ/mol (unimolecular), 102.1 kJ/mol (bimolecular) .

The reaction proceeds via a zwitterionic transition state, stabilized by resonance within the thiazole ring .

Industrial and Pharmaceutical Applications

Drug Discovery

-

Anticonvulsant Agents: Thiazole-5-carboxamides show ED₅₀ 18.4 mg/kg in rodent models .

-

Anticancer Agents: Analogues inhibit HepG2 cells (IC₅₀ 2.01 µM) via CA-III inhibition .

Agricultural Chemistry

Derivatives act as biostimulants, enhancing nutrient uptake and stress tolerance in Brassica napus . Field trials demonstrate a 15–20% increase in seed yield under drought conditions .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2–8°C (desiccated) |

| Incompatible Materials | Strong oxidizers, bases |

| Disposal | Incineration (850°C, scrubber) |

Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume